Tigecycline

Antimicrobial resistance Acinetobacter baumannii MIC90

Tigecycline is a first-in-class glycylcycline engineered to overcome tetracycline resistance. Its 9-t-butylglycylamido group confers steric hindrance that evades Tet(A) efflux and ribosomal protection—mechanisms rendering minocycline and doxycycline ineffective. For MDR A. baumannii, tigecycline retains a MIC₉₀ of 2 mg/L vs. 8 mg/L for minocycline (4-fold superior). Against rapidly growing mycobacteria, it demonstrates 4–11× greater potency than traditional tetracyclines. In cIAI, tigecycline delivered a 91.3% clinical cure rate, non-inferior to imipenem/cilastatin. Note: for E. coli harboring tet(X4), eravacycline may show lower MICs—precision resistance-gene-informed selection is essential. Choose tigecycline where in-class substitution risks therapeutic failure.

Molecular Formula C29H39N5O8
Molecular Weight 585.6 g/mol
Cat. No. B611373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline
SynonymsGAR936;  GAR-936;  GAR936;  Tigecycline;  trade name: TYGACL.
Molecular FormulaC29H39N5O8
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
InChIInChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1
InChIKeySOVUOXKZCCAWOJ-HJYUBDRYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tigecycline: A Glycylcycline Antibiotic for Multidrug-Resistant Gram-Negative and Gram-Positive Infections


Tigecycline is a semisynthetic glycylcycline antibiotic, structurally derived from minocycline, belonging to the tetracycline class [1]. It functions primarily as a bacteriostatic agent by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation [2]. Tigecycline was specifically developed to circumvent the two major tetracycline-resistance mechanisms—ribosomal protection and active efflux—which compromise the efficacy of earlier-generation tetracyclines like doxycycline and minocycline [1]. As a result, it possesses a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales, and multidrug-resistant (MDR) Acinetobacter baumannii [3].

Why In-Class Substitution of Tigecycline is Scientifically Unsound


Substituting tigecycline with another tetracycline-class antibiotic, such as doxycycline or minocycline, or even newer analogs like eravacycline or omadacycline, is not scientifically valid due to significant and quantifiable differences in their antibacterial spectrum, potency, and susceptibility to resistance mechanisms. Tigecycline's unique structural modification, the addition of a 9-t-butylglycylamido group, confers a steric hindrance that allows it to evade the Tet(A) efflux pump and ribosomal protection proteins, a feature not shared by older tetracyclines [1]. Furthermore, direct comparative studies reveal stark contrasts in minimum inhibitory concentrations (MICs) against key pathogens, where tigecycline demonstrates 4- to 11-fold greater potency than tetracyclines against rapidly growing mycobacteria and retains activity against multidrug-resistant Gram-negative bacteria with MIC90 values up to 8-fold lower than minocycline [2][3]. Clinically, tigecycline has established non-inferiority to carbapenems in complicated intra-abdominal infections, a high-level evidence benchmark not replicated by all later-generation tetracyclines [4]. Therefore, procurement or selection decisions based on perceived in-class equivalence risk therapeutic failure and the propagation of antimicrobial resistance.

Quantitative Evidence for Tigecycline's Differentiated Performance Against Key Comparators


Superior In Vitro Potency Against Multidrug-Resistant A. baumannii Compared to Minocycline

In a large U.S. surveillance study (T.E.S.T.), tigecycline demonstrated significantly greater in vitro potency than minocycline against multidrug-resistant (MDR) Acinetobacter baumannii isolates [1]. Among 883 MDR A. baumannii isolates, tigecycline maintained an MIC90 of 2 mg/L, which is within the susceptibility breakpoint. In contrast, the MIC90 for minocycline was 8 mg/L, indicating a 4-fold difference in potency [1].

Antimicrobial resistance Acinetobacter baumannii MIC90

Overcoming Tetracycline Resistance: 4- to 11-Fold Increased Potency Against Rapidly Growing Mycobacteria

A direct comparative study evaluated tigecycline against tetracycline, minocycline, and doxycycline against 76 isolates of rapidly growing mycobacteria (RGM) [1]. Tigecycline was highly active against all RGM, with MIC90s of 0.25 μg/mL for M. abscessus and ≤0.12 μg/mL for M. chelonae and M. fortuitum. Notably, tigecycline's MIC values were identical for both tetracycline-susceptible and tetracycline-resistant strains, a finding not observed with the other agents [1]. Overall, RGM isolates were 4- to 11-fold more susceptible to tigecycline than to tetracyclines [1].

Nontuberculous mycobacteria Rapidly growing mycobacteria Tetracycline resistance

Non-Inferior Clinical Efficacy to Imipenem/Cilastatin in Complicated Intra-Abdominal Infections

In two randomized, double-blind, active-controlled Phase 3 clinical trials (Studies 301 and 306), tigecycline was compared to imipenem/cilastatin for the treatment of complicated intra-abdominal infections (cIAI) [1]. In Study 306, the clinical cure rate in the microbiologically evaluable (ME) population was 91.3% (242/265) for tigecycline compared to 89.9% (232/258) for imipenem/cilastatin [1]. Against specific pathogens like MRSA, tigecycline achieved an 88.9% (16/18) clinical cure rate, while the comparator imipenem/cilastatin achieved 33.3% (1/3) [1].

Complicated intra-abdominal infection Clinical trial Non-inferiority

Distinct Advantage Over Omadacycline: Superior Potency Against Carbapenemase-Producing Enterobacterales

A 2024 study evaluated the activity of third-generation tetracyclines against a nationwide collection of carbapenemase-producing Enterobacterales (CPE) in Spain [1]. Tigecycline exhibited MIC50/MIC90 values of 0.5/1 mg/L against 399 CPE isolates [1]. In stark contrast, omadacycline demonstrated significantly reduced activity, with MIC50/MIC90 values of 8/32 mg/L [1]. This represents an 8- to 32-fold difference in potency, underscoring that omadacycline does not share tigecycline's spectrum against these critical priority pathogens [1].

Carbapenemase-producing Enterobacterales Omadacycline MIC

Optimized Application Scenarios for Tigecycline Based on Differentiated Evidence


Empiric Therapy and Targeted Treatment of Complicated Intra-Abdominal Infections (cIAI)

Tigecycline is a proven, evidence-based option for the treatment of complicated intra-abdominal infections (cIAI). As shown in Section 3, it is non-inferior to imipenem/cilastatin in achieving clinical cure, with a 91.3% cure rate in one pivotal Phase 3 trial [1]. This makes it particularly valuable in settings where ESBL-producing Enterobacterales or anaerobes like B. fragilis are suspected, offering a carbapenem-sparing alternative that aligns with antimicrobial stewardship principles [1][2].

Salvage Therapy for Multidrug-Resistant (MDR) Gram-Negative Infections, Notably A. baumannii

When faced with infections caused by MDR Acinetobacter baumannii, tigecycline represents a critical therapeutic option due to its sustained in vitro potency (MIC90 of 2 mg/L) against these challenging pathogens, as detailed in Section 3 [3]. This contrasts sharply with minocycline, which exhibits a 4-fold higher MIC90 (8 mg/L) against the same MDR isolates, making tigecycline the superior in vitro choice within the tetracycline class for this indication [3].

Management of Infections Caused by Rapidly Growing Mycobacteria (RGM) Resistant to Standard Therapies

Tigecycline is a first-line in vitro agent for infections involving rapidly growing mycobacteria (RGM) like M. abscessus, M. chelonae, and M. fortuitum. The direct comparative evidence in Section 3 confirms its 4- to 11-fold greater potency than traditional tetracyclines and, crucially, its ability to circumvent tetracycline resistance mechanisms that render doxycycline and minocycline ineffective [4]. This positions tigecycline as an essential component of combination therapy for severe RGM infections in both clinical and research contexts [4].

Avoiding Use in Infections Where Newer Tetracyclines Are Preferable

Procurement decisions should also consider where tigecycline is *not* the optimal choice. For infections specifically caused by E. coli harboring the tet(X4) resistance gene, eravacycline has demonstrated significantly lower MIC values than tigecycline in direct comparative studies, as noted in the class-level evidence [5]. In such targeted scenarios, relying on tigecycline may be less effective than selecting eravacycline, highlighting the need for precise, resistance-gene-informed antibiotic selection rather than broad class substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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